Fungal-Specific Sphingoid Base Confers Distinct Immunomodulatory Activity Relative to Mammalian Cerebrosides
Cerebroside D possesses a (4E,8E)-9-methyl-sphinga-4,8-dienine backbone, in contrast to the (4E)-sphingenine (d18:1) base universally present in mammalian cerebrosides such as bovine brain galactosylceramide and human glucosylceramide (GlcCer d18:1/16:0). Structure-activity relationship studies on fungal cerebrosides have demonstrated that the C-9 methyl group and the 4,8-conjugated diene system are essential structural determinants for bioactivity, including elicitor activity and immunomodulation [1]. Cerebroside D is distinguished from co-isolated Cerebroside B (which contains a shorter 2-hydroxyhexadecanoyl chain, C16:0) and Cerebroside C (which differs in fatty acyl composition) by its specific 2-hydroxyoctadecanoyl (C18:0) N-acyl chain combined with the 9-methyl-4,8-sphingadienine base [2]. The molecular formula C43H81NO9 and monoisotopic mass of 755.59 Da further differentiate Cerebroside D from Cerebroside B (C41H77NO9, 727.56 Da) [3][4].
| Evidence Dimension | Sphingoid base structure and molecular mass |
|---|---|
| Target Compound Data | 9-methyl-sphinga-4E,8E-dienine with 2-hydroxyoctadecanoyl (C18:0) N-acyl chain; MW = 756.11 g/mol; C43H81NO9 |
| Comparator Or Baseline | Mammalian glucosylceramide (GlcCer d18:1/16:0): sphing-4E-enine (d18:1) base; MW = 700.00 g/mol; Cerebroside B: 2-hydroxyhexadecanoyl (C16:0) chain; MW = 728.07 g/mol; C41H77NO9 |
| Quantified Difference | Molecular mass difference of 56.11 Da vs. mammalian GlcCer d18:1/16:0; 28.04 Da vs. Cerebroside B; distinct sphingoid base unsaturation pattern (Δ4,8 diene vs. Δ4 monoene) |
| Conditions | Structural characterization by FAB-MS, 13C NMR, 1H NMR, and chemical degradation |
Why This Matters
The unique sphingoid base and acyl chain composition directly affect membrane partitioning, receptor interactions, and bioactivity, making Cerebroside D non-substitutable with common mammalian cerebrosides or other fungal analogs for colonic inflammation research.
- [1] Koga, J., et al. (1998). Cerebrosides A and C, sphingolipid elicitors of hypersensitive cell death and phytoalexin accumulation in rice plants. Journal of Biological Chemistry, 273(48), 31985-31991. View Source
- [2] Sitrin, R.D., et al. (1988). Isolation and structure determination of Pachybasium cerebrosides which potentiate the antifungal activity of aculeacin. Journal of Antibiotics, 41(4), 469-480. View Source
- [3] Lipid Maps Structure Database (LMSD). Cerebroside D (LMSP05010135). View Source
- [4] J-GLOBAL. Cerebroside B. Molecular formula: C41H77NO9, Molecular weight: 728.065. View Source
